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Abstract

OD1 is a potent a-like toxin isolated from the venom of the Iranian scorpion Odonthobuthus
doriae. It selectively targets voltage-gated sodium (Nav) channels, with a particularly high
affinity for the Nav1.7 subtype, a key player in human pain signaling. By profoundly altering the
gating properties of these channels, OD1 serves as a valuable pharmacological tool for
studying nociception and developing novel analgesics. This technical guide provides an in-
depth overview of the function of OD1, its mechanism of action, and the experimental protocols
used for its characterization.

Core Function and Mechanism of Action

The primary function of OD1 is the potent modulation of voltage-gated sodium channels. It is
classified as an a-toxin, which characteristically binds to site 3 on the channel and interferes
with the inactivation process. The principal mechanism of action of OD1 is the inhibition of fast
inactivation of Nav channels.[1] This results in a prolonged influx of sodium ions during an
action potential, leading to membrane depolarization and hyperexcitability of neurons.

OD1 exhibits a unique selectivity profile for different Nav channel subtypes. It is a potent
modulator of Nav1.7, Nav1.4, and Nav1.6 channels, with significantly lower activity against
Nav1.3 and Nav1l.5, and no reported effect on Navl.2 and Nav1.8.[1][2] This high affinity for
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Navl.7 makes OD1 a particularly valuable tool for studying the role of this specific channel in
pain pathways.

The functional consequences of OD1's action on Nav1.7 include:

e Impaired Fast Inactivation: OD1 dramatically slows the fast inactivation of the channel,
leading to a persistent sodium current.[1]

e Increased Peak Current: The toxin can cause a substantial increase in the peak sodium
current at various voltages.[1]

e Hyperpolarizing Shift in Activation: In some Nav subtypes like Nav1.4 and Nav1.6, OD1 can
also cause a shift in the voltage-dependence of activation to more hyperpolarized potentials,
a characteristic of B-toxins.[3]

Physiologically, the injection of OD1 has been shown to induce spontaneous pain, highlighting
its role in activating nociceptive pathways.[1]

Quantitative Data on OD1 Activity

The potency of OD1 on various Nav channel subtypes has been quantified using
electrophysiological techniques. The half-maximal effective concentration (EC50) values are
summarized in the table below.

Nav Channel Subtype EC50 Value Reference
Human Nav1.7 4.5 nM [1]
Human Navl.4 10+ 2 nM [1]
Rat Nav1.6 47 + 10 nM [1]
Insect (para/tipE) 80 £ 14 nM [3]
Rat Nav1.3 >1uM [1]
Rat Nav1.5 > 1 uM [1]
Rat Nav1.2 No effect [1]
Rat Nav1.8 No effect [1]
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Experimental Protocols
Purification of OD1 Toxin

OD1 is purified from the crude venom of Odonthobuthus doriae using a multi-step
chromatographic process.

Protocol:

e Gel Filtration: Crude venom is dissolved in a suitable buffer (e.g., 100 mM ammonium
acetate) and fractionated by gel filtration chromatography.

e lon Exchange Chromatography: The toxic fractions from gel filtration are further purified by
ion exchange chromatography.

» Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final
purification step is performed using RP-HPLC on a C8 or C18 column with a linear gradient
of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).
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Caption: Workflow for the purification of OD1 toxin from crude scorpion venom.

Electrophysiological Characterization

The functional effects of OD1 on Nav channels are primarily studied using two-electrode
voltage-clamp (TEVC) in Xenopus laevis oocytes or whole-cell patch-clamp techniques in

mammalian cells expressing the channel of interest.

Two-Electrode Voltage-Clamp (TEVC) Protocol for Xenopus Oocytes:
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o Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding
the desired Nav channel a-subunit and B-subunits. Oocytes are incubated for 2-7 days to
allow for channel expression.

o Recording: Oocytes are placed in a recording chamber and perfused with a standard
external solution. Two glass microelectrodes, filled with an appropriate internal solution, are
inserted into the oocyte. One electrode measures the membrane potential, and the other
injects current to clamp the voltage at a desired level.

e \oltage Protocols:

o Current-Voltage (I-V) Relationship: From a holding potential of -90 mV, the membrane is
depolarized to various test potentials (e.g., from -80 mV to +60 mV in 5 mV increments) to
elicit sodium currents and determine the voltage at which the peak current occurs.

o Steady-State Inactivation: From a holding potential of -90 mV, a series of prepulses to
various potentials (e.g., from -120 mV to 0 mV) are applied for a set duration, followed by
a test pulse to elicit the remaining available sodium current. This protocol is used to
determine the voltage at which half of the channels are inactivated.

o Toxin Application: OD1 is applied to the bath solution, and the voltage protocols are repeated
to determine the effect of the toxin on channel gating.
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Caption: Experimental workflow for characterizing OD1's effect on Nav channels using TEVC.
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Signaling Pathway

OD1's primary physiological effect, the induction of pain, is a direct consequence of its
modulation of Nav1.7 channels in nociceptive neurons. Navl.7 is highly expressed in the
peripheral terminals of these neurons and acts as a threshold channel, amplifying small
depolarizations to initiate an action potential.

The Nociceptive Signaling Pathway Modulated by OD1.

e OD1 Binding: OD1 binds to the extracellular loop of the Nav1.7 channel on a nociceptive
neuron.

« Inhibition of Inactivation: This binding inhibits the fast inactivation of the channel.

¢ Prolonged Depolarization: Upon stimulation, the channel remains open for a longer duration,
leading to a greater influx of Na+ ions and a prolonged depolarization of the neuronal
membrane.

» Action Potential Firing: This enhanced depolarization increases the likelihood and frequency
of action potential firing in the nociceptive neuron.

» Signal Transmission: The action potentials propagate along the axon of the sensory neuron
to the spinal cord, where the pain signal is transmitted to second-order neurons and then
relayed to the brain.

OD1-Modulated Nociceptive Signaling Pathway
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Caption: Signaling pathway illustrating how OD1 modulates nociception via Nav1l.7.

Structure-Function Relationship

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/product/b1573939?utm_src=pdf-body-img
https://www.benchchem.com/product/b1573939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1573939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

OD1 is a polypeptide toxin consisting of 65 amino acid residues, cross-linked by four disulfide
bridges. Its three-dimensional structure adopts a typical a-toxin fold with a Baf3 motif. The
selectivity of OD1 for different Nav channel subtypes is determined by specific amino acid
residues. Studies have shown that the "reverse turn” region of the toxin is crucial for its
selectivity, and mutations in this region can alter its preference for Nav1.7 over other subtypes.

[3]

Conclusion

OD1 scorpion toxin is a highly selective and potent modulator of voltage-gated sodium
channels, particularly Nav1.7. Its ability to inhibit fast inactivation leads to neuronal
hyperexcitability, providing a clear mechanism for its pain-inducing effects. The detailed
understanding of its function, facilitated by the experimental protocols outlined in this guide,
positions OD1 as an indispensable tool for research into the molecular mechanisms of pain
and the development of next-generation analgesics targeting Nav1.7.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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